molecular formula C12H20Cl2N2O2 B1377126 3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride CAS No. 1427380-32-2

3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride

Cat. No. B1377126
CAS RN: 1427380-32-2
M. Wt: 295.2 g/mol
InChI Key: XIQMVFZZDUFQDC-UHFFFAOYSA-N
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Description

“3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride” is a synthetic compound with the CAS Number: 1427380-32-2 . It has a molecular weight of 295.21 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-2-(4-(dimethylamino)benzyl)propanoic acid dihydrochloride . The InChI code is 1S/C12H18N2O2.2ClH/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16;;/h3-6,10H,7-8,13H2,1-2H3,(H,15,16);2*1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.21 . It’s an oil at room temperature .

Scientific Research Applications

Synthesis and Thermal Imaging Applications

A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from the synthesis of 3-(dimethylamino)propanoic acid. This resin exhibits thermo-induced solubility changes and could be used in chemical-free thermal laser imaging applications due to its ability to form negative images upon heating with neutral water, highlighting its potential in thermal imaging technology (Li An et al., 2015).

Chemical Transformations and Derivative Synthesis

Another research explored the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's versatility in producing a variety of derivatives. These derivatives include fused pyridones, pyrimidones, and pyranones, showcasing the compound's utility in organic synthesis (Janez Baš et al., 2001).

Antioxidant Activity

Research on the synthesis of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1 H )-one hydrochloride revealed its potential antioxidant activity. The study indicates that some synthesized quaternary ammonium salts exhibit inhibitory activity against superoxide generation in mitochondria, suggesting applications in antioxidant therapies (Олег Васильевич Кушнир et al., 2015).

Antibacterial and Antifungal Applications

A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showed that the amine-treated polymers exhibited higher thermal stability and promising biological activities. This indicates their potential use in medical applications, particularly for their antibacterial and antifungal properties (H. M. Aly et al., 2015).

Fluorescent Labeling for Biological Assays

Investigation into fluorescence derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for biological assays highlighted its utility as a fluorescent derivatising agent. The derivatives exhibit strong fluorescence, suitable for use in biological assays due to their emission wavelengths, suggesting applications in molecular biology and chemistry (V. Frade et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound .

properties

IUPAC Name

2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16;;/h3-6,10H,7-8,13H2,1-2H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQMVFZZDUFQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Reactant of Route 2
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Reactant of Route 3
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Reactant of Route 4
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Reactant of Route 5
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride
Reactant of Route 6
3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride

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